molecular formula C6H10ClN5 B8738961 1,3,5-Triazine-2,4-diamine, 6-chloro-N-propyl- CAS No. 37019-16-2

1,3,5-Triazine-2,4-diamine, 6-chloro-N-propyl-

Cat. No. B8738961
CAS RN: 37019-16-2
M. Wt: 187.63 g/mol
InChI Key: NNHOMQSKHVOGSK-UHFFFAOYSA-N
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Patent
US09351972B2

Procedure details

6-Amino-2,4-dichloro-[1,3,5]triazine (XXXVII) (30.0 g, 187 mmol) was dissolved in acetone (100 mL) and poured into ice-water (100 mL) to form a very fine suspension. To this mixture, a solution of propan-1-amine (11.0 g, 187 mmol) in acetone (20 mL) was added at 0° C. To this reaction, 2 N NaOH (94 mL, 187 mmol) was added dropwise at a rate to keep the temperature between 0° C. and 5° C. The mixture was stirred for 30 min at ambient temperature and for an additional 60 min at 50° C. The mixture was concentrated and then the precipitate was filtered off and washed with water (3×100 mL). After drying over calcium chloride under high vacuum, 6-amino-2-chloro-4-n-propylamino-[1,3,5]triazine (XXXVIII) was isolated as a white powder (35 g, 100% yield). LCMS (ESI) m/z=188 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
94 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([Cl:9])[N:3]=1.[CH2:10]([NH2:13])[CH2:11][CH3:12].[OH-].[Na+]>CC(C)=O>[NH2:1][C:2]1[N:3]=[C:4]([Cl:9])[N:5]=[C:6]([NH:13][CH2:10][CH2:11][CH3:12])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
94 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at ambient temperature and for an additional 60 min at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a very fine suspension
ADDITION
Type
ADDITION
Details
was added dropwise at a rate
CUSTOM
Type
CUSTOM
Details
the temperature between 0° C. and 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over calcium chloride under high vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)NCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.